tert-Butyl (S)-6-(4-bromo-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
tert-Butyl (S)-6-(4-bromo-1H-imidazol-2-yl)-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound that features a spirocyclic structure with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-6-(4-bromo-1H-imidazol-2-yl)-5-azaspiro[24]heptane-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired regioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-6-(4-bromo-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions vary widely but often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-6-(4-bromo-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate is used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in synthetic organic chemistry .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole ring, which is a common motif in many biologically active molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The imidazole ring is known for its presence in various pharmacologically active compounds, making this compound a candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action for tert-Butyl (S)-6-(4-bromo-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting various biochemical pathways . The spirocyclic structure adds rigidity to the molecule, potentially enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-bromo-1H-imidazol-1-yl)piperidine-1-carboxylate
- (S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl (S)-6-(4-bromo-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate apart is its spirocyclic structure, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring high specificity and stability .
Properties
Molecular Formula |
C14H20BrN3O2 |
---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl (6S)-6-(5-bromo-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C14H20BrN3O2/c1-13(2,3)20-12(19)18-8-14(4-5-14)6-9(18)11-16-7-10(15)17-11/h7,9H,4-6,8H2,1-3H3,(H,16,17)/t9-/m0/s1 |
InChI Key |
CMCNTMDLJFYNKM-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)Br |
Origin of Product |
United States |
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